molecular formula C20H17FN4O3 B11196871 3-(3-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(3-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11196871
M. Wt: 380.4 g/mol
InChI Key: NJTRFYRXRNEIGY-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions: The ethoxyphenyl and fluoro-methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, oxadiazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar biological activities, making it a candidate for drug development.

Medicine

Medicinal chemistry applications include the design and synthesis of new pharmaceuticals. The compound’s potential biological activities can be harnessed to develop new treatments for various diseases.

Industry

In industry, oxadiazole derivatives are used in the development of agrochemicals, dyes, and advanced materials. The compound’s stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific biological target. In general, oxadiazole derivatives can interact with enzymes, receptors, and other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved may include:

    Enzyme inhibition: Binding to active sites of enzymes, preventing substrate binding and catalysis.

    Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.

    DNA/RNA interaction: Binding to nucleic acids, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Ethoxyphenyl)-1,2,4-oxadiazole: Lacks the additional oxadiazole ring and fluoro-methylphenyl group.

    5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazole: Lacks the ethoxyphenyl group and additional oxadiazole ring.

    1,2,4-Oxadiazole derivatives: Various compounds with different substituents on the oxadiazole ring.

Uniqueness

The uniqueness of 3-(3-Ethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17FN4O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H17FN4O3/c1-3-26-15-6-4-5-13(9-15)19-22-17(28-25-19)11-18-23-24-20(27-18)14-8-7-12(2)16(21)10-14/h4-10H,3,11H2,1-2H3

InChI Key

NJTRFYRXRNEIGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=C(C=C4)C)F

Origin of Product

United States

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